

# Application Notes and Protocols for Gas Sensing Properties of $\text{Cr}_2\text{NiO}_4$ Nanostructures

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## Compound of Interest

Compound Name: Chromium nickel oxide ( $\text{Cr}_2\text{NiO}_4$ )

Cat. No.: B088943

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Disclaimer: Scientific literature explicitly detailing the gas sensing properties of  $\text{Cr}_2\text{NiO}_4$  nanostructures is limited. The following application notes and protocols are based on the established knowledge of analogous p-type ternary metal oxide semiconductors, particularly those with a spinel structure such as nickel chromite ( $\text{NiCr}_2\text{O}_4$ ) and cobalt chromite ( $\text{CoCr}_2\text{O}_4$ ). The provided data and procedures should be considered as a starting point for research and development with  $\text{Cr}_2\text{NiO}_4$ .

## Application Notes

### Introduction to $\text{Cr}_2\text{NiO}_4$ Nanostructures for Gas Sensing

Chromium (III) nickel (II) oxide ( $\text{Cr}_2\text{NiO}_4$ ) is a ternary metal oxide with a spinel crystal structure. Nanostructured forms of ternary metal oxides are gaining significant attention in the field of chemical sensing due to their unique electronic and catalytic properties. As a p-type semiconductor,  $\text{Cr}_2\text{NiO}_4$  nanostructures are promising candidate materials for the fabrication of resistive-type gas sensors for the detection of various volatile organic compounds (VOCs). The high surface-to-volume ratio and numerous active sites on the surface of these nanostructures are expected to facilitate enhanced gas adsorption and interaction, leading to significant changes in electrical resistance upon exposure to target gases.

The potential applications for  $\text{Cr}_2\text{NiO}_4$ -based gas sensors are broad, ranging from environmental monitoring to industrial process control. For researchers, scientists, and drug development professionals, these sensors could be particularly relevant for:

- **Monitoring of Cleanroom Environments:** Detecting trace amounts of VOCs in pharmaceutical manufacturing and research laboratories to maintain sterile conditions.
- **Quality Control of Pharmaceutical Products:** Assessing the presence of residual solvents or degradation byproducts in drug formulations.
- **Non-invasive Disease Diagnosis:** The detection of specific VOC biomarkers in exhaled breath is a growing field of medical diagnostics. While specific targets for Cr<sub>2</sub>NiO<sub>4</sub> are yet to be determined, its semiconducting nature makes it a candidate for inclusion in sensor arrays for breath analysis.

## Predicted Gas Sensing Performance of Cr<sub>2</sub>NiO<sub>4</sub> Nanostructures

Based on the performance of analogous p-type ternary metal oxide gas sensors, the predicted gas sensing characteristics of Cr<sub>2</sub>NiO<sub>4</sub> nanostructures are summarized in the table below. It is anticipated that Cr<sub>2</sub>NiO<sub>4</sub> will show sensitivity towards various reducing gases and VOCs at elevated operating temperatures.

Target Gas	Predicted Operating Temperature (°C)	Predicted Sensitivity (Response)	Predicted Response Time (s)	Predicted Recovery Time (s)
Ethanol	250 - 350	High	< 30	< 60
Acetone	250 - 350	Moderate to High	< 30	< 60
Toluene	300 - 400	Moderate	< 60	< 120
Xylene	300 - 400	Moderate	< 60	< 120
Ammonia	300 - 400	Moderate	< 60	< 120

Note: Sensitivity (Response) is defined as  $R_g/R_a$  for p-type semiconductors, where  $R_g$  is the resistance in the presence of the target gas and  $R_a$  is the resistance in air.

## Experimental Protocols

## Protocol 1: Synthesis of $\text{Cr}_2\text{NiO}_4$ Nanoparticles via Sol-Gel Method

This protocol is adapted from the sol-gel synthesis of  $\text{NiCr}_2\text{O}_4$  nanoparticles.

Materials:

- Nickel(II) nitrate hexahydrate ( $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ )
- Chromium(III) nitrate nonahydrate ( $\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ )
- Citric acid ( $\text{C}_6\text{H}_8\text{O}_7$ )
- Ethylene glycol ( $\text{C}_2\text{H}_6\text{O}_2$ )
- Deionized water
- Ethanol

Procedure:

- Precursor Solution Preparation:
  - Dissolve stoichiometric amounts of  $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$  and  $\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$  in deionized water in a 1:2 molar ratio.
  - In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal ions should be 1.5:1.
- Mixing and Chelation:
  - Slowly add the metal nitrate solution to the citric acid solution while stirring continuously.
  - Heat the mixture to 60-70 °C on a hot plate with constant stirring to facilitate the chelation of metal ions by citric acid.
- Gel Formation:

- Add ethylene glycol to the solution. The molar ratio of citric acid to ethylene glycol should be 1:1.
- Increase the temperature to 120-140 °C and continue stirring. The solution will gradually become more viscous, eventually forming a wet gel.
- Drying:
  - Dry the gel in an oven at 120 °C for 12 hours to remove water and residual solvents, resulting in a dried xerogel.
- Calcination:
  - Grind the xerogel into a fine powder.
  - Calcine the powder in a muffle furnace at 700-800 °C for 2-4 hours in an air atmosphere to obtain the crystalline Cr<sub>2</sub>NiO<sub>4</sub> nanopowder.

## Protocol 2: Synthesis of Cr<sub>2</sub>NiO<sub>4</sub> Nanostructures via Hydrothermal Method

This protocol is a generalized procedure based on the hydrothermal synthesis of other ternary metal oxides.

Materials:

- Nickel(II) chloride hexahydrate (NiCl<sub>2</sub>·6H<sub>2</sub>O)
- Chromium(III) chloride hexahydrate (CrCl<sub>3</sub>·6H<sub>2</sub>O)
- Urea (CO(NH<sub>2</sub>)<sub>2</sub>)
- Deionized water
- Ethanol

Procedure:

- Precursor Solution Preparation:
  - Dissolve stoichiometric amounts of  $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$  and  $\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$  in deionized water in a 1:2 molar ratio to form a homogeneous solution.
- Addition of Precipitating Agent:
  - Add urea to the solution with vigorous stirring. The molar ratio of urea to total metal ions should be approximately 3:1. Urea will act as a precipitating agent upon decomposition at elevated temperatures.
- Hydrothermal Reaction:
  - Transfer the solution into a Teflon-lined stainless-steel autoclave.
  - Seal the autoclave and heat it in an oven at 180-200 °C for 12-24 hours.
- Product Recovery:
  - Allow the autoclave to cool down to room temperature naturally.
  - Collect the precipitate by centrifugation.
  - Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Drying and Calcination:
  - Dry the washed product in an oven at 80 °C for 6-8 hours.
  - Calcine the dried powder in a muffle furnace at 600-700 °C for 2 hours in air to obtain the final  $\text{Cr}_2\text{NiO}_4$  nanostructures.

## Protocol 3: Fabrication of a Resistive-Type Gas Sensor

### Materials and Equipment:

- Synthesized  $\text{Cr}_2\text{NiO}_4$  nanopowder

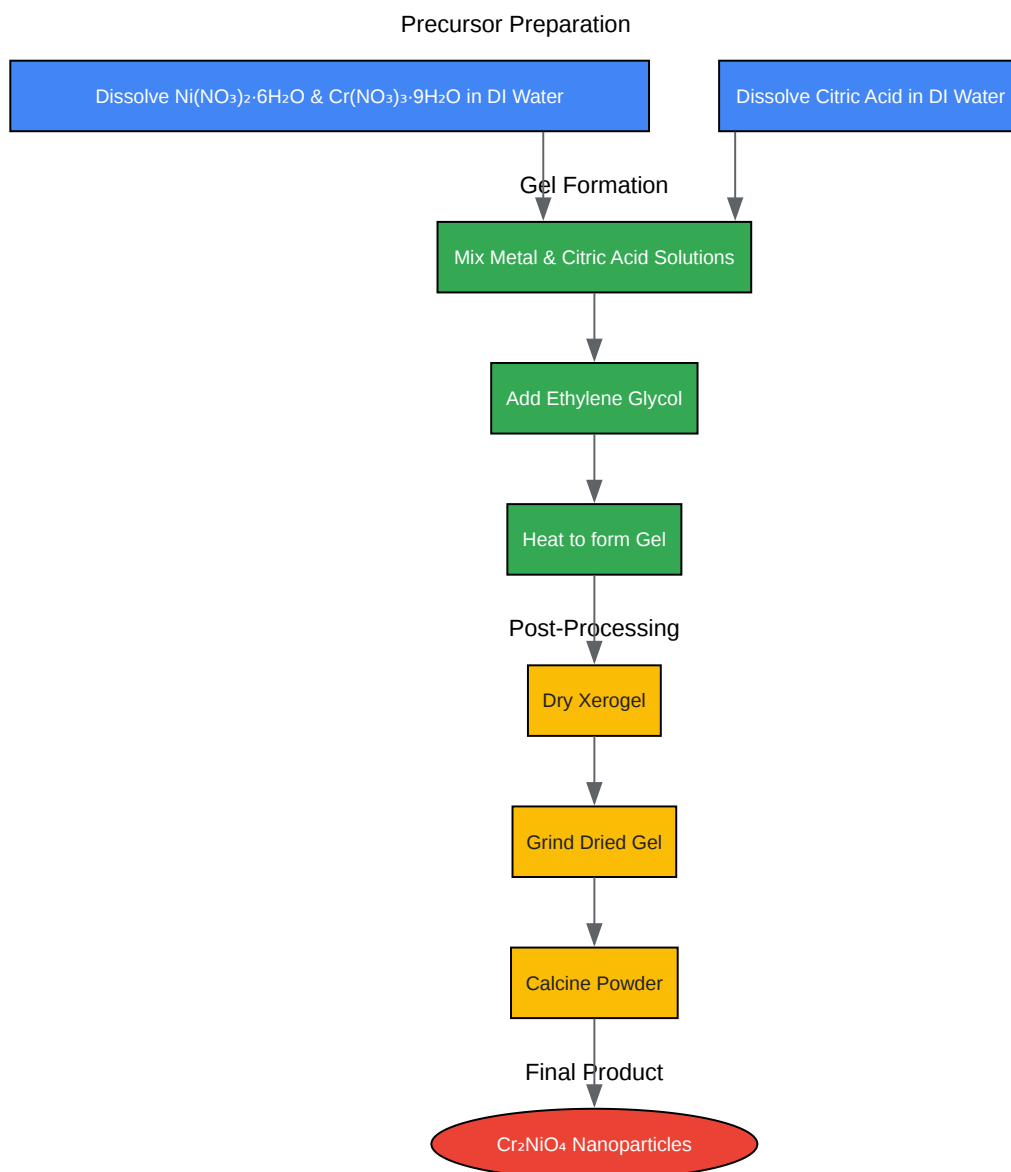
- Organic binder (e.g., ethyl cellulose)
- Solvent (e.g., terpineol)
- Alumina substrate with pre-patterned electrodes (e.g., Au or Pt)
- Screen printer or doctor blade
- Tube furnace
- Gas sensing measurement system

#### Procedure:

- Paste Preparation:
  - Mix the  $\text{Cr}_2\text{NiO}_4$  nanopowder with the organic binder and solvent to form a homogeneous paste. The typical weight ratio of nanopowder to binder is around 9:1.
- Deposition of Sensing Film:
  - Deposit the paste onto the alumina substrate covering the interdigitated electrodes using a screen printer or a doctor blade technique to ensure a uniform thickness.
- Drying and Sintering:
  - Dry the coated substrate at 100-150 °C for 1-2 hours to evaporate the solvent.
  - Sinter the sensor in a tube furnace at 400-500 °C for 2 hours to burn out the organic binder and form a stable sensing film.
- Aging:
  - Age the sensor by heating it at its intended operating temperature for several hours to stabilize its electrical properties before gas sensing measurements.
- Gas Sensing Measurement:
  - Place the sensor in a sealed test chamber with a gas inlet and outlet.

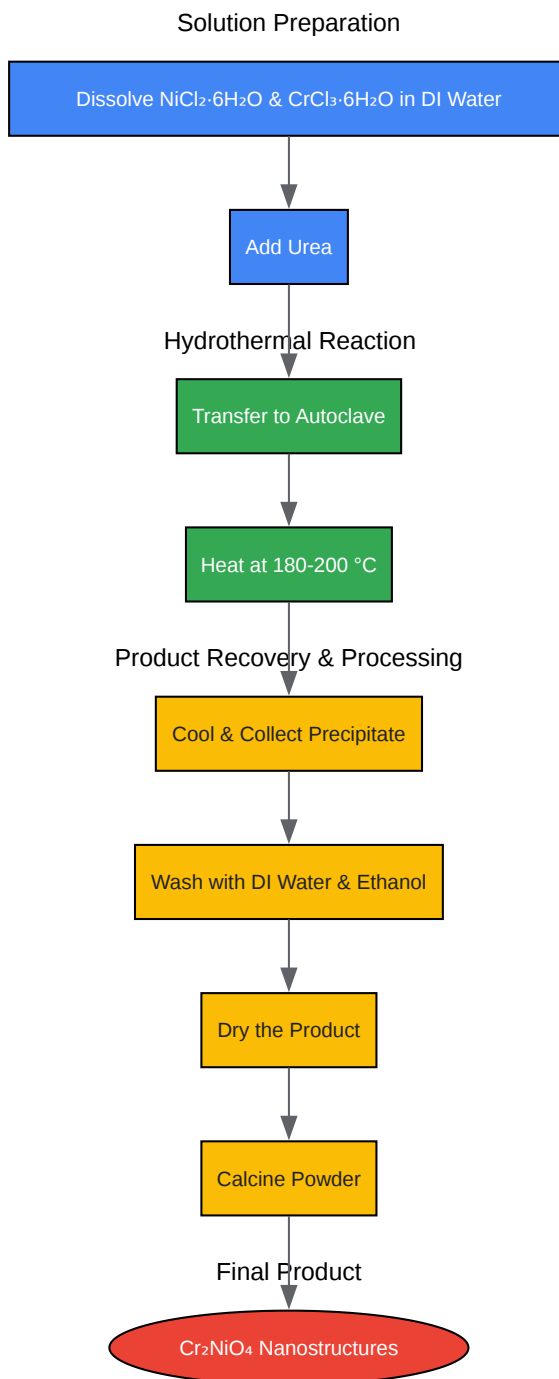
- Measure the baseline resistance of the sensor in a flow of dry air at a constant operating temperature.
- Introduce the target gas at a specific concentration and record the change in resistance until a stable value is reached ( $R_g$ ).
- Purge the chamber with dry air to allow the sensor resistance to return to its baseline value ( $R_a$ ).
- Calculate the sensor response as  $R_g/R_a$ .

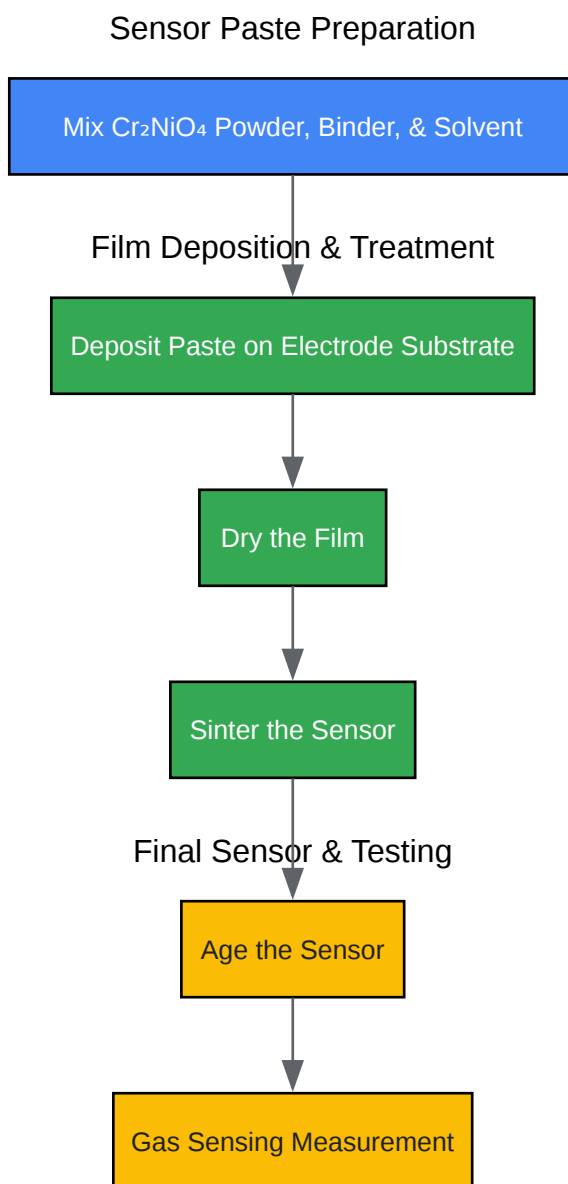
## Visualizations

Sol-Gel Synthesis of  $\text{Cr}_2\text{NiO}_4$  Nanostructures

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Caption: Workflow for Sol-Gel Synthesis of  $\text{Cr}_2\text{NiO}_4$  Nanoparticles.

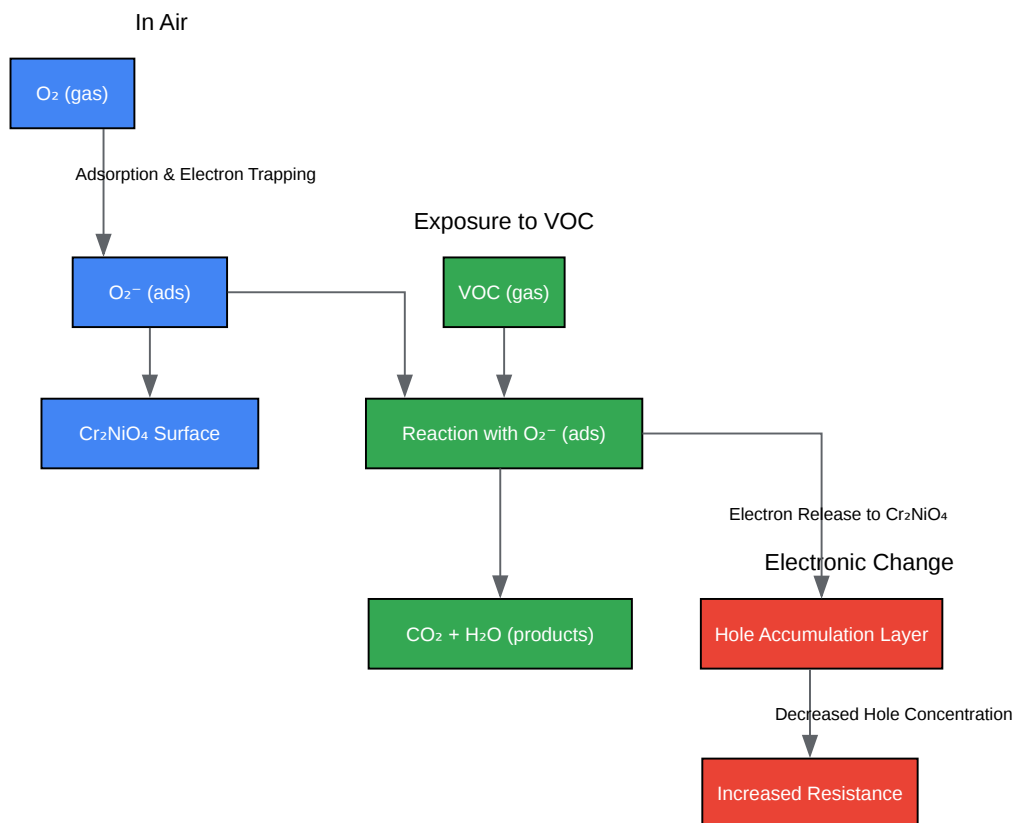
Hydrothermal Synthesis of  $\text{Cr}_2\text{NiO}_4$  Nanostructures[Click to download full resolution via product page](#)Caption: Workflow for Hydrothermal Synthesis of  $\text{Cr}_2\text{NiO}_4$ .

Fabrication of  $\text{Cr}_2\text{NiO}_4$  Nanostructure Gas Sensor

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Caption: Experimental Workflow for Gas Sensor Fabrication.

## Gas Sensing Mechanism of a p-type Semiconductor



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Caption: P-type Semiconductor Gas Sensing Mechanism.

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